molecular formula C9H9FN2O B11926232 5-Fluoro-2-(hydroxymethyl)-4-methylbenzimidazole

5-Fluoro-2-(hydroxymethyl)-4-methylbenzimidazole

Cat. No.: B11926232
M. Wt: 180.18 g/mol
InChI Key: YDTFPHIWIUXYJM-UHFFFAOYSA-N
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Description

5-Fluoro-2-(hydroxymethyl)-4-methylbenzimidazole: is a chemical compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2-(hydroxymethyl)-4-methylbenzimidazole typically involves the following steps:

    Starting Material: The synthesis begins with a suitable benzimidazole derivative.

    Fluorination: Introduction of the fluorine atom is achieved using fluorinating agents such as Selectfluor.

    Hydroxymethylation: The hydroxymethyl group is introduced through a hydroxymethylation reaction, often using formaldehyde as the reagent.

    Methylation: The methyl group is added using methylating agents like methyl iodide.

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar reagents and conditions but optimized for higher yields and purity. Continuous-flow reactors and other advanced techniques may be employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.

    Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols.

Major Products:

    Oxidation: Formation of corresponding benzimidazole oxides.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of substituted benzimidazole compounds with various functional groups.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.

    Material Science: It can be incorporated into polymers and other materials to improve their properties.

Biology:

    Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes, making it useful in biochemical studies.

    Antimicrobial Activity: It has potential antimicrobial properties, making it a candidate for developing new antibiotics.

Medicine:

    Cancer Research: The compound’s ability to interfere with DNA synthesis and repair pathways makes it a potential candidate for cancer treatment.

    Drug Development: It can be used as a lead compound for developing new drugs targeting various diseases.

Industry:

    Chemical Manufacturing: The compound can be used as an intermediate in the synthesis of other valuable chemicals.

    Pharmaceuticals: It can be incorporated into pharmaceutical formulations for various therapeutic applications.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-(hydroxymethyl)-4-methylbenzimidazole involves its interaction with molecular targets such as enzymes and DNA. The fluorine atom enhances its binding affinity to these targets, while the hydroxymethyl group increases its solubility and bioavailability. The compound can inhibit enzyme activity by binding to the active site, preventing the enzyme from catalyzing its substrate. Additionally, it can interfere with DNA synthesis and repair, leading to cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

  • 5-Fluoro-2-(hydroxymethyl)benzimidazole
  • 4-Methylbenzimidazole
  • 5-Fluoro-2-methylbenzimidazole

Comparison:

  • 5-Fluoro-2-(hydroxymethyl)-4-methylbenzimidazole is unique due to the presence of both the fluorine atom and the hydroxymethyl group, which enhance its chemical properties and potential applications.
  • 5-Fluoro-2-(hydroxymethyl)benzimidazole lacks the methyl group, which may affect its biological activity and solubility.
  • 4-Methylbenzimidazole does not contain the fluorine atom, reducing its binding affinity to molecular targets.
  • 5-Fluoro-2-methylbenzimidazole lacks the hydroxymethyl group, which may decrease its solubility and bioavailability.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C9H9FN2O

Molecular Weight

180.18 g/mol

IUPAC Name

(5-fluoro-4-methyl-1H-benzimidazol-2-yl)methanol

InChI

InChI=1S/C9H9FN2O/c1-5-6(10)2-3-7-9(5)12-8(4-13)11-7/h2-3,13H,4H2,1H3,(H,11,12)

InChI Key

YDTFPHIWIUXYJM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1N=C(N2)CO)F

Origin of Product

United States

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